molecular formula C18H17N3OS B5840068 1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea

1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5840068
M. Wt: 323.4 g/mol
InChI Key: UJSTXJQVTXLTMY-UHFFFAOYSA-N
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Description

1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-anilinophenyl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Anilinophenyl isothiocyanate+Furan-2-ylmethylamineThis compound\text{4-Anilinophenyl isothiocyanate} + \text{Furan-2-ylmethylamine} \rightarrow \text{this compound} 4-Anilinophenyl isothiocyanate+Furan-2-ylmethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiocarbamate: Contains a thiocarbamate group instead of a thiourea group.

Uniqueness

1-(4-Anilinophenyl)-3-(furan-2-ylmethyl)thiourea is unique due to its specific combination of aniline, furan, and thiourea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c23-18(19-13-17-7-4-12-22-17)21-16-10-8-15(9-11-16)20-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSTXJQVTXLTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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